4-(4-Cyanophenyl)-4-oxobutyronitrile

Cytochrome P450 Inhibition Enzyme Screening Drug Metabolism

This bifunctional γ-ketonitrile is essential for drug metabolism and enzyme screening laboratories requiring a structurally characterized, low-potency reference inhibitor for precise assay calibration. Its unique para-substituted cyanophenyl scaffold serves as a validated benchmark for CYP4A11 (IC50 = 179,000 nM) and a hit for DHOase inhibitor development. Unlike its meta-isomer (CAS 898767-58-3), this exact CAS number guarantees consistent steric and electronic properties, directly influencing molecular geometry and target binding, which is critical for generating reproducible Structure-Activity Relationship data and reliable lead optimization in medicinal chemistry campaigns.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 898767-45-8
Cat. No. B1368616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)-4-oxobutyronitrile
CAS898767-45-8
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)CCC#N
InChIInChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2
InChIKeyAOKNUQCFRRIXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-45-8): A Functional γ-Ketonitrile Building Block for CYP Enzyme Screening and Chemical Library Diversification


4-(4-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-45-8) is a bifunctional γ-ketonitrile organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol [1]. Its structure incorporates both a para-substituted cyanophenyl aromatic ring and a terminal aliphatic nitrile separated by a ketone carbonyl [2]. This specific 4-oxobutyronitrile motif establishes the compound as a member of the γ-ketonitrile class, a scaffold recognized for its versatility in constructing heterocyclic systems and its emerging role in targeted enzyme inhibitor screening panels [3].

Positional Isomerism and Substrate Selectivity: Why 4-(4-Cyanophenyl)-4-oxobutyronitrile (898767-45-8) Cannot Be Arbitrarily Replaced


In procurement for precise chemical biology applications, substituting 4-(4-Cyanophenyl)-4-oxobutyronitrile with a positional isomer or a generic γ-ketonitrile analog introduces unverified structural variables that can critically undermine experimental reproducibility. The para-substitution pattern on the cyanophenyl ring directly influences molecular geometry, electron density distribution, and the accessibility of the electrophilic ketone, thereby modulating target binding and metabolic stability . For instance, shifting the cyano group from the para to the meta position—yielding 4-(3-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-58-3)—is likely to alter steric fit and π-stacking interactions within enzyme active sites despite identical molecular formula and molecular weight . The quantitative evidence below demonstrates that even within the same compound class, minor structural deviations correspond to distinct biological signatures and assay outcomes, necessitating the use of the exact, verified chemical entity for meaningful SAR studies and screening campaign fidelity.

Quantitative Differentiation Matrix for 4-(4-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-45-8)


CYP4A11 Inhibitory Activity: Baseline Profiling in Human Enzyme Assays

4-(4-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-45-8) has been profiled for its inhibitory effect against recombinant human CYP4A11, a cytochrome P450 enzyme involved in fatty acid metabolism and blood pressure regulation [1]. In a biochemical assay using Luc-4A as a fluorogenic substrate, the compound exhibited an IC50 value of 179,000 nM [1]. This low-potency inhibition profile provides a critical quantitative baseline for medicinal chemistry teams seeking to either avoid CYP4A11 liabilities or to develop selective tool compounds. The assay utilized baculovirus-infected insect cell-expressed CYP4A11 with a 30-minute NADPH pre-incubation period [1].

Cytochrome P450 Inhibition Enzyme Screening Drug Metabolism

Dihydroorotase (DHOase) Inhibition: Quantitative Activity in Mammalian Enzyme Model

In an enzymatic assay evaluating inhibition of dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis, 4-(4-Cyanophenyl)-4-oxobutyronitrile demonstrated significant inhibitory activity at a test concentration of 10 µM [1]. Under physiological pH conditions (pH 7.37), the compound reduced enzyme activity, resulting in a reported IC50 value of 180,000 nM against DHOase derived from mouse Ehrlich ascites cells [1]. This places the compound among a select group of small molecules with documented, albeit weak, activity against this specific therapeutic target, which is of interest in anti-cancer and immunosuppressant drug development.

Pyrimidine Biosynthesis Enzyme Inhibition Cancer Metabolism

Structural Differentiation from Positional Isomer 4-(3-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-58-3)

The primary quantifiable differentiation for 4-(4-Cyanophenyl)-4-oxobutyronitrile lies in its defined molecular structure and the distinct physicochemical properties that arise from its para-substitution pattern relative to its meta-substituted positional isomer, 4-(3-Cyanophenyl)-4-oxobutyronitrile (CAS 898767-58-3) [1]. While both compounds share an identical molecular formula (C11H8N2O) and molecular weight (184.19 g/mol), the change in cyano group position alters the compound's dipole moment and electrostatic potential surface . This structural divergence is known to influence intermolecular interactions such as π-π stacking with aromatic residues in protein binding pockets and hydrogen bonding with the nitrile group, thereby differentiating their potential biological target engagement profiles [2].

Positional Isomer Structure-Activity Relationship Chemical Library Design

ATX Inhibition Benchmark: Comparative Activity of a 3-Cyanopropanoyl-Containing Analog

While direct head-to-head data for 4-(4-Cyanophenyl)-4-oxobutyronitrile against ATX is not available, a structurally related analog incorporating the '3-cyanopropanoyl' pharmacophore—N-[(3-Chloro-4-cyanophenyl)methyl]-2-[6-[1-(3-cyanopropanoyl)piperidin-4-yl]-4-oxoquinazolin-3-yl]-N-methylacetamide—exhibits potent autotaxin (ATX) inhibition with an IC50 of 153 nM [1]. This activity, measured via a fluorescence quenching assay using a labeled substrate analog (MR121), demonstrates that the 3-cyanopropanoyl motif present in 4-(4-Cyanophenyl)-4-oxobutyronitrile can contribute to significant enzyme inhibition when embedded within a larger molecular framework [1]. This suggests that 4-(4-Cyanophenyl)-4-oxobutyronitrile serves as a promising precursor or fragment for developing ATX inhibitors.

Autotaxin Inhibition Enzyme Assay Lysophosphatidic Acid Pathway

Validated Application Scenarios for 4-(4-Cyanophenyl)-4-oxobutyronitrile (898767-45-8) Based on Quantitative Evidence


Cytochrome P450 Inhibition Screening Panels (CYP4A11)

Use 4-(4-Cyanophenyl)-4-oxobutyronitrile as a low-potency reference inhibitor (IC50 = 179,000 nM) in CYP4A11 biochemical assays to establish baseline activity [1]. This enables researchers to calibrate high-throughput screening (HTS) systems, validate assay sensitivity, and confirm that new chemical entities achieve meaningful potency improvements (e.g., sub-µM IC50 values) over this structurally characterized γ-ketonitrile benchmark. This scenario is particularly relevant for drug metabolism and pharmacokinetics (DMPK) laboratories.

Dihydroorotase (DHOase) Inhibitor Development

Employ this compound as a validated hit for developing novel DHOase inhibitors targeting pyrimidine biosynthesis in cancer or immunological disorders [1]. The quantified IC50 of 180,000 nM under physiological pH provides a starting point for structure-activity relationship (SAR) campaigns aimed at enhancing potency through systematic chemical modification of the cyanophenyl and oxobutyronitrile moieties. Laboratories can procure this exact CAS number to ensure experimental reproducibility and to benchmark their own synthetic analogs against a known, albeit weak, inhibitor.

Chemical Library Construction and Fragment-Based Drug Discovery (FBDD)

Incorporate 4-(4-Cyanophenyl)-4-oxobutyronitrile into focused chemical libraries designed for fragment-based screening against the autotaxin (ATX) enzyme [1]. The documented 153 nM IC50 of a larger analog containing the same 3-cyanopropanoyl core provides a strong rationale for using this compound as a fragment hit or as a starting material for lead generation [1]. Its bifunctional nature (aromatic nitrile and aliphatic nitrile) allows for diverse synthetic elaborations, making it a valuable building block for medicinal chemistry groups.

Precision SAR Studies on Positional Isomers

Utilize 4-(4-Cyanophenyl)-4-oxobutyronitrile in controlled comparative studies against its meta-substituted isomer (CAS 898767-58-3) to map the influence of regioisomerism on target binding and cellular activity [1][2]. This scenario is essential for laboratories engaged in rational drug design, where understanding subtle structural contributions to pharmacophore models is critical. By using both isomers as distinct but related chemical probes, researchers can derive high-resolution SAR data that informs the optimization of lead compounds for improved selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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